Acetylalanylalanine

Descripción general

Descripción

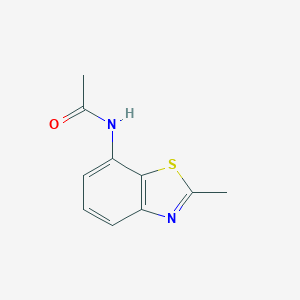

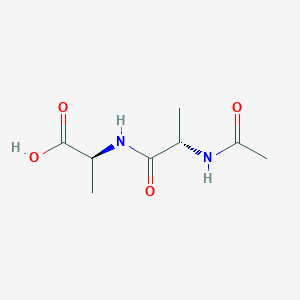

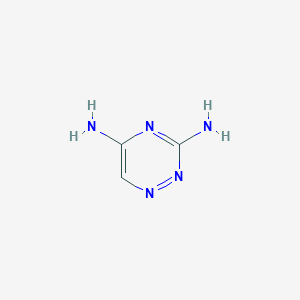

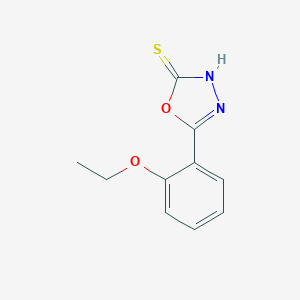

Acetylalanylalanine is a dipeptide compound consisting of two alanine molecules linked by a peptide bond, with an acetyl group attached to the nitrogen atom of the first alanine.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Acetylalanylalanine can be synthesized through the esterification and acetylation of dipeptides. The free carboxylic and amino groups of alanylalanine are converted to methyl esters of N-acetylalanylalanine . The reaction typically involves the use of acetyl chloride or acetic anhydride as acetylating agents, and the reaction is carried out under mild conditions to prevent degradation of the peptide bond.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can efficiently produce large quantities of the compound with high purity. The reaction conditions are optimized to ensure maximum yield and minimal by-products.

Análisis De Reacciones Químicas

Types of Reactions: Acetylalanylalanine undergoes various chemical reactions, including:

Hydrolysis: The peptide bond can be hydrolyzed under acidic or basic conditions to yield the constituent amino acids.

Oxidation: The acetyl group can be oxidized to form acetic acid and the corresponding peptide.

Substitution: The acetyl group can be substituted with other acyl groups using appropriate reagents.

Common Reagents and Conditions:

Hydrolysis: Hydrochloric acid or sodium hydroxide.

Oxidation: Potassium permanganate or hydrogen peroxide.

Substitution: Acyl chlorides or anhydrides.

Major Products Formed:

Hydrolysis: Alanine and acetylalanine.

Oxidation: Acetic acid and the corresponding peptide.

Substitution: Various N-acylated peptides depending on the acylating agent used.

Aplicaciones Científicas De Investigación

Acetylalanylalanine has diverse applications in scientific research due to its unique structure and properties:

Chemistry: Used as a model compound for studying peptide synthesis and hydrolysis reactions.

Biology: Investigated for its role in protein folding and stability.

Medicine: Explored for its potential therapeutic applications, including antiepileptic activity.

Industry: Utilized in the production of peptide-based drugs and as a building block for more complex peptides.

Mecanismo De Acción

The mechanism of action of acetylalanylalanine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, such as aldo-keto reductase family 1 member B1, which plays a role in the polyol pathway . This inhibition can lead to various biological effects, including the modulation of glucose metabolism and reduction of oxidative stress.

Comparación Con Compuestos Similares

Acetylalanylalanine is unique compared to other similar compounds due to its specific acetylation and peptide structure. Similar compounds include:

- N-acetylglycylglycine

- N-acetylalanylglycine

- N-acetylalanine

These compounds share similar structural features but differ in their specific amino acid sequences and acetylation patterns .

Propiedades

IUPAC Name |

(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O4/c1-4(9-6(3)11)7(12)10-5(2)8(13)14/h4-5H,1-3H3,(H,9,11)(H,10,12)(H,13,14)/t4-,5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJZMSEWWBGCBFM-WHFBIAKZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40173808 | |

| Record name | Acetylalanylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40173808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19245-87-5, 19993-26-1 | |

| Record name | N-Acetyl-L-alanyl-L-alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19245-87-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetylalanylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019993261 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetylalanylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40173808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the biological significance of N-Acetylalanylalanine in mammals?

A1: N-Acetylalanylalanine is found as the N-terminal amino acid sequence in certain proteins within mammals. For instance, research has identified it as the N-terminal sequence for all four subunits of the M4 isozyme of lactate dehydrogenase in rat liver. This modification is significant because it blocks the N-terminus, preventing further reactions and potentially influencing protein folding, stability, and function.

Q2: How does N-Acetylalanylalanine behave in the presence of presolvated electrons in aqueous solutions?

A2: Research using electron spin resonance (ESR) spectroscopy and DFT calculations show that in a 7.5 M LiCl-D2O aqueous glass at 77 K, presolvated electrons interact with N-Acetylalanylalanine methyl ester primarily by cleaving the carboxyl ester group, producing methyl radicals. This suggests the ester linkage possesses a substantial electron affinity, providing sufficient energy to overcome the reaction barrier and leading to bond dissociation.

Q3: Is there an enzyme capable of specifically cleaving N-Acetylalanylalanine from peptides?

A3: Yes, an enzyme called N-Acetylalanylalanine aminopeptidase has been isolated from the cytosol of human erythrocytes. This enzyme demonstrates high specificity for cleaving N-Acetylalanylalanine from the N-terminus of peptides. Interestingly, this activity was not found in the cytosolic compartment of highly purified human leucocytes.

Q4: What analytical techniques are used to study and characterize N-Acetylalanylalanine?

A4: Several analytical techniques are employed to study N-Acetylalanylalanine. These include:

- Amino-terminal analysis: This technique, often using reagents like fluorodinitrobenzene, helps identify and quantify free amino-terminal residues in peptides and proteins.

- Electron Spin Resonance (ESR) Spectroscopy: ESR helps to detect and characterize free radicals generated in chemical reactions, providing insights into reaction mechanisms.

- Density Functional Theory (DFT) Calculations: DFT calculations provide theoretical insights into molecular structures, energies, and reaction pathways, complementing experimental findings.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-[3-(Trifluoromethyl)phenyl]propan-2-ylamino]ethyl 4-phenylbenzoate](/img/structure/B12109.png)

![[2,3,4-trihydroxy-5-(7-methyl-2,4,8-trioxo-1H-pyrimido[4,5-b]quinolin-10-yl)pentyl] dihydrogen phosphate](/img/structure/B12114.png)

![(E)-6-Methyl-8-[(4Z,6Z,8Z,17E,27E,31E)-22,25,26-trihydroxy-21,40-dimethyl-3-oxo-2,11,15,35,39-pentaoxapentacyclo[32.2.2.112,16.120,24.010,14]tetraconta-4,6,8,17,27,31,37-heptaen-36-yl]non-7-enoic acid](/img/structure/B12116.png)